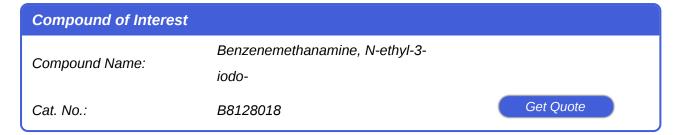


Benzenemethanamine, N-ethyl-3-iodo- molecular weight and formula

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An In-depth Technical Guide on Benzenemethanamine, N-ethyl-3-iodo-

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and relevant applications of **Benzenemethanamine**, **N-ethyl-3-iodo-**. The information is curated for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identity and Properties

Benzenemethanamine, N-ethyl-3-iodo- is a derivative of benzylamine with an ethyl group attached to the nitrogen atom and an iodine atom at the 3-position of the benzene ring. While direct experimental data for this specific compound is not readily available in public databases, its molecular formula and weight can be reliably calculated based on its constituent parts: 3-iodobenzylamine and an N-ethyl group.

The foundational precursor, 3-iodobenzylamine, is recognized as a valuable intermediate in organic synthesis. It is available commercially, often as a hydrochloride salt to improve solubility and stability.

Table 1: Physicochemical Data for **Benzenemethanamine**, **N-ethyl-3-iodo-** and Related Compounds

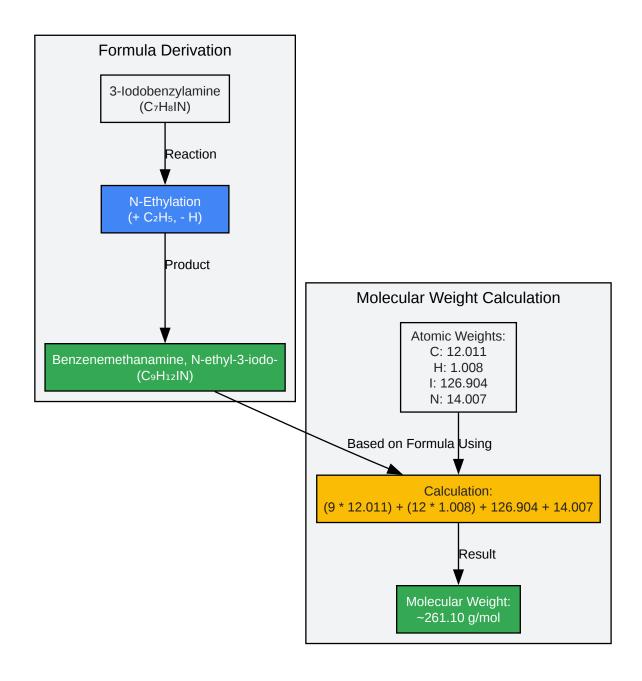


Compound Name	Molecular Formula	Molecular Weight (g/mol)	Data Source
Benzenemethanamine , N-ethyl-3-iodo-	C9H12IN	261.10	Calculated
3-lodobenzylamine	C7H8IN	233.05	Sourced
3-lodobenzylamine hydrochloride	C7H8IN · HCI	269.51	Sourced[1][2][3][4]
N-Ethylbenzylamine	С9Н13N	135.21	Sourced[5][6]

Deduced Molecular Structure and Properties

The molecular formula and weight for the target compound are derived from the structures of its precursors. This logical derivation is outlined in the diagram below.





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Derivation of Molecular Formula and Weight.

Experimental Protocols

A definitive, peer-reviewed synthesis protocol for **Benzenemethanamine**, **N-ethyl-3-iodo-** is not readily available. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies: the synthesis of the precursor 3-iodobenzylamine, followed by its N-ethylation.



Synthesis of 3-lodobenzylamine Hydrochloride (Precursor)

A common method for synthesizing the precursor involves the reduction of 3-iodobenzaldehyde oxime.

Protocol:

- Oximation: 3-iodobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form 3-iodobenzaldehyde oxime.
- Reduction: The resulting oxime is then reduced to the corresponding amine. A variety of
 reducing agents can be employed, with Raney nickel being an effective and lower-cost
 alternative to palladium-based catalysts.[3] The reduction is typically carried out in an alcohol
 solvent, such as ethanol, under a hydrogen atmosphere.[3]
- Salt Formation: Following the reduction, the reaction mixture is acidified with a hydrochloric acid solution to precipitate the 3-iodobenzylamine as its hydrochloride salt, which can then be isolated via filtration.[3]

Proposed Synthesis of Benzenemethanamine, N-ethyl-3-iodo-

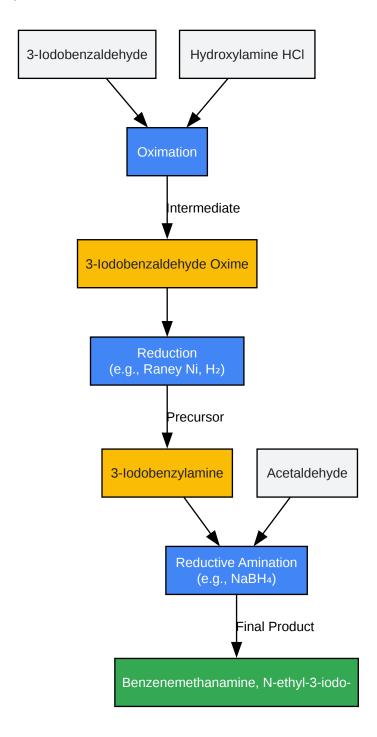
The N-ethylation of the 3-iodobenzylamine precursor can likely be achieved via reductive amination.

Protocol:

- Imine Formation: 3-iodobenzylamine is reacted with acetaldehyde in a suitable solvent, such as methanol. This reaction forms the corresponding imine intermediate.
- Reduction: The imine is then reduced in situ to the secondary amine, N-ethyl-3iodobenzylamine. A common and effective reducing agent for this step is sodium borohydride
 (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
- Workup and Purification: The reaction is quenched, and the final product is extracted and purified using standard techniques like column chromatography.



The overall proposed synthetic workflow is illustrated below.



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Proposed Synthetic Workflow.

Relevance in Drug Development





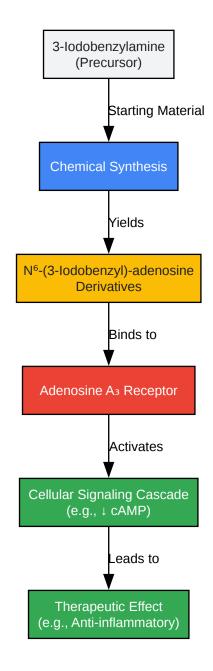


Substituted benzylamines are important structural motifs in medicinal chemistry. Specifically, 3-iodobenzylamine hydrochloride serves as a key starting material in the synthesis of potent and selective adenosine receptor agonists.[7]

Adenosine receptors, particularly the A_3 subtype, are G-protein coupled receptors that are targets for therapeutic intervention in conditions such as inflammation, ischemia, and cancer. The N^6 -(3-iodobenzyl) group has been shown to enhance the affinity and selectivity of adenosine analogues for the A_3 receptor.[7]

The potential utility of **Benzenemethanamine**, **N-ethyl-3-iodo-** would likely be as an intermediate in the synthesis of novel therapeutic agents targeting such pathways.





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Application in Adenosine Receptor Agonist Synthesis.

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